Isodecyl 5-hydroxyanthranilate
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Overview
Description
Isodecyl 5-hydroxyanthranilate is a compound that belongs to the class of hydroxyanthranilic acid derivatives. It is a natural product found in certain microorganisms, such as Streptomyces species. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isodecyl 5-hydroxyanthranilate can be achieved through both chemical and biological methods. One approach involves the use of engineered Escherichia coli to synthesize hydroxyanthranilate derivatives . In this method, genes encoding enzymes such as tyrosine ammonia lyase (TAL), 4-coumarate:coenzyme A ligase (4CL), and anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) are introduced into E. coli. The engineered bacteria can then convert glucose into various hydroxyanthranilate derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using microorganisms like Streptomyces species. These microorganisms can be cultured in bioreactors under optimized conditions to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Isodecyl 5-hydroxyanthranilate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group into a carbonyl group.
Reduction: This reaction can reduce the carbonyl group back to a hydroxy group.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield isodecyl 5-oxoanthranilate, while reduction can regenerate the original compound .
Scientific Research Applications
Isodecyl 5-hydroxyanthranilate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other hydroxyanthranilate derivatives.
Biology: It is studied for its potential biological activities, including antibacterial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antioxidant effects.
Industry: It is used in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of isodecyl 5-hydroxyanthranilate involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Isodecyl 5-hydroxyanthranilate can be compared with other hydroxyanthranilate derivatives, such as:
- n-lauryl 5-hydroxyanthranilate
- This compound
- benzamide
- 3-hydroxy-4-methoxycinnamamide
- (3S-cis)-hexahydro-3-[(3,4-dihydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione
These compounds share similar structural features but differ in their side chains and specific biological activities. This compound is unique due to its specific isodecyl side chain, which may confer distinct properties and applications .
Properties
CAS No. |
148915-76-8 |
---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
8-methylnonyl 2-amino-5-hydroxybenzoate |
InChI |
InChI=1S/C17H27NO3/c1-13(2)8-6-4-3-5-7-11-21-17(20)15-12-14(19)9-10-16(15)18/h9-10,12-13,19H,3-8,11,18H2,1-2H3 |
InChI Key |
WQDDSULPVSBTBO-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)C1=C(C=CC(=C1)O)N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=C(C=CC(=C1)O)N |
Key on ui other cas no. |
148915-76-8 |
Synonyms |
BU 4601 A BU-4601 A isodecyl 5-hydroxyanthranilate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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